![molecular formula C13H11Cl4NO4 B3970858 2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)
2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid
説明
2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, also known as TFMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. TFMBA is a crystalline solid that is soluble in organic solvents and has a molecular weight of 425.5 g/mol. In
作用機序
2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid binds to the TMEM16A channel and blocks the movement of chloride ions across the cell membrane. This leads to a decrease in fluid secretion in the respiratory and gastrointestinal tracts, which can be useful in treating diseases such as cystic fibrosis, chronic obstructive pulmonary disease, and secretory diarrhea.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the TMEM16A channel and does not affect other types of chloride channels. This makes it a valuable tool for studying the function of this specific channel and its role in physiological processes. This compound has also been shown to be relatively stable and does not degrade quickly in biological systems.
実験室実験の利点と制限
One of the main advantages of using 2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid in lab experiments is its high degree of selectivity for the TMEM16A channel. This allows researchers to study the function of this specific channel without affecting other chloride channels. This compound is also relatively stable and can be used in a variety of experimental conditions.
One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in some applications.
将来の方向性
There are several potential future directions for research involving 2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid. One area of interest is the development of more potent and selective TMEM16A channel blockers for use in therapeutic applications. Additionally, researchers are interested in exploring the role of the TMEM16A channel in other physiological processes, such as sensory perception and immune function. Finally, there is ongoing research into the mechanisms of action of this compound and other chloride channel blockers, which could lead to a better understanding of the function of these channels and their potential as therapeutic targets.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of chloride channels, particularly the TMEM16A channel. Its high degree of selectivity and relative stability make it useful for a variety of experimental conditions. While there are some limitations to its use, ongoing research into the mechanisms of action of this compound and other chloride channel blockers could lead to new therapeutic applications and a better understanding of the role of these channels in physiological processes.
科学的研究の応用
2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid has been widely used in scientific research as a tool to study the function of chloride channels. Chloride channels are essential for regulating the movement of ions across cell membranes and are involved in a wide range of physiological processes, including muscle contraction, neuronal excitability, and fluid secretion. This compound has been shown to selectively block a specific type of chloride channel called the TMEM16A channel, which is involved in the regulation of fluid secretion in the respiratory and gastrointestinal tracts.
特性
IUPAC Name |
2,3,4,5-tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl4NO4/c14-8-6(12(19)18-4-5-2-1-3-22-5)7(13(20)21)9(15)11(17)10(8)16/h5H,1-4H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYACANAMKEDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



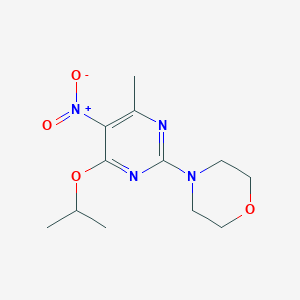
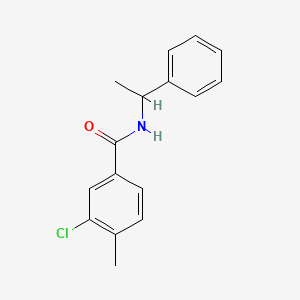
![2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3970795.png)
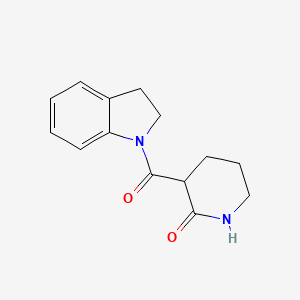
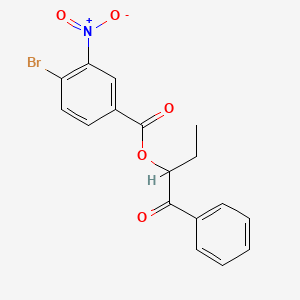
![4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970832.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)
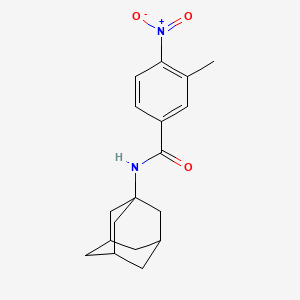
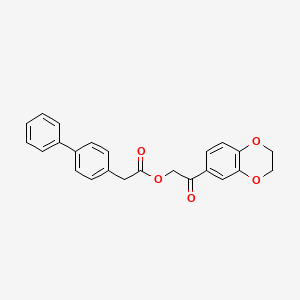
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B3970862.png)
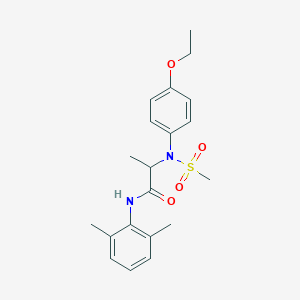
![1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970878.png)
![5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970889.png)